5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Description
5-Cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 1155462-84-2) is a heterocyclic compound with the molecular formula C₁₂H₁₁N₃O₂ and a molecular weight of 229 g/mol. Its structural features include a 1,2,4-triazole core substituted with a phenyl group at the 1-position, a cyclopropyl moiety at the 5-position, and a carboxylic acid group at the 3-position. Key identifiers include:
Properties
IUPAC Name |
5-cyclopropyl-1-phenyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-12(17)10-13-11(8-6-7-8)15(14-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHTXDLPXCPMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
CPTCA has the molecular formula and features a triazole ring, which is known for its diverse biological activities. The compound's structure includes a cyclopropyl group and a phenyl group attached to the triazole moiety, contributing to its reactivity and potential applications.
Antifungal Activity
Research indicates that triazole derivatives exhibit antifungal properties. CPTCA has been studied for its efficacy against various fungal pathogens. The mechanism of action typically involves the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity.
Anticancer Properties
CPTCA has shown promise in anticancer research. Triazole compounds are known to interact with biological targets involved in cancer progression. Preliminary studies suggest that CPTCA may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The anti-inflammatory potential of triazoles is well-documented. CPTCA may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines could be beneficial in conditions like rheumatoid arthritis or inflammatory bowel disease.
Fungicides
CPTCA can serve as a fungicide in agriculture. Its structural similarity to known fungicides allows it to disrupt fungal growth and reproduction. Field studies are necessary to evaluate its effectiveness against crop pathogens.
Plant Growth Regulators
The compound may also function as a plant growth regulator, promoting growth or enhancing resistance to environmental stressors. Research into its application in agronomy could lead to improved crop yields and sustainability.
Organic Electronics
The electronic properties of triazole compounds position CPTCA as a potential material in organic electronics. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Sensors
Due to its chemical reactivity, CPTCA can be utilized in sensor technology. It may serve as a sensing material for detecting environmental pollutants or biological markers, leveraging its interaction with specific analytes.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Antifungal Efficacy | Tested against Candida species | Showed significant inhibition at low concentrations |
| Anticancer Research | Evaluated on breast cancer cell lines | Induced apoptosis and reduced cell viability |
| Agricultural Trials | Field tests on wheat crops | Demonstrated effective control of fungal pathogens |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-carboxylic acid derivatives are pharmacologically significant due to their versatility in drug design. Below is a detailed comparison of 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid with structurally related analogs:
Structural and Functional Group Variations
Biological Activity
5-Cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological evaluations, focusing on its pharmacological properties and mechanisms of action.
Structural Information
The molecular formula of this compound is . The compound features a triazole ring which is known for its diverse biological activity. The structural representation is as follows:
- SMILES : C1CC1C2=NC(=NN2C3=CC=CC=C3)C(=O)O
- InChIKey : OKHTXDLPXCPMNK-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. While specific synthetic routes for this compound are not extensively documented in the literature, similar triazole compounds have been synthesized using methods such as hydrazone formation and cyclization reactions involving phenyl and cyclopropyl moieties.
Antiviral Activity
Research has indicated that derivatives of triazole compounds exhibit antiviral properties. For instance, studies on related compounds have demonstrated their effectiveness against HIV-1 by inhibiting the capsid protein (CA) assembly. The mechanism often involves direct interaction with viral proteins, thereby preventing viral replication .
Study 1: Antiviral Mechanism
A study highlighted the antiviral activity of a closely related triazole derivative against HIV. The compound demonstrated dual-stage inhibition during the HIV lifecycle with IC50 values indicating effective suppression of viral replication at both early (8.18 μM) and late stages (0.32 μM) .
Study 2: Anticancer Activity
Another investigation into related triazoles revealed that certain derivatives exhibited potent cytotoxicity against cancer cell lines. The most active compound in this study had a CC50 value significantly lower than conventional chemotherapeutics like 5-FU, suggesting a promising lead for further development .
Data Table: Biological Activity Summary
Preparation Methods
Synthetic Strategies Overview
The preparation of 5-cyclopropyl-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid generally follows multi-step synthetic routes involving:
- Construction of the 1,2,4-triazole ring system from appropriate hydrazide or hydrazone precursors.
- Introduction of the cyclopropyl substituent at the 5-position.
- Functionalization at the 3-position with a carboxyl group.
- Installation of the phenyl substituent at the 1-position.
Two main approaches predominate in the literature:
- Cyclization of Acyl Hydrazides with Ethyl 2-ethoxy-2-iminoacetate Hydrochloride
- Stepwise Substitution via Hydrazone Intermediates and Subsequent Ring Closure
Preparation via Acyl Hydrazides and Ethyl 2-ethoxy-2-iminoacetate Hydrochloride
A recent efficient gram-scale synthesis method for 3(5)-substituted 1,2,4-triazole-3-carboxylates, which includes the ethyl 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylate intermediate, has been reported. This method involves:
- Starting from acyl hydrazides bearing the cyclopropyl substituent.
- Reacting with ethyl 2-ethoxy-2-iminoacetate hydrochloride to form the triazole ring.
- Isolating the ethyl ester intermediate with yields ranging from 60% to 79% depending on substituents.
- Hydrolyzing the ester to the corresponding carboxylic acid.
Key Data from Synthesis of Ethyl 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylate:
After isolation, the ethyl ester can be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.
Phenyl Substituent Incorporation
The phenyl group at the 1-position of the triazole ring is introduced typically by:
- Using phenyl-substituted hydrazides or hydrazones as starting materials.
- Employing aromatic substitution reactions or coupling reactions to install the phenyl group prior to or after triazole ring formation.
For example, 1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide derivatives have been prepared via:
- Reaction of chloromethyl derivatives with aromatic amines or hydrazides.
- Subsequent ring closure and functional group transformations.
Representative Reaction Scheme for Preparation
A convergent synthetic strategy can be summarized as follows:
Synthesis of Cyclopropylacyl Hydrazide
Starting from cyclopropyl carboxylic acid derivatives, hydrazides are prepared by reaction with hydrazine.Formation of 1,2,4-Triazole Ring
The hydrazide reacts with ethyl 2-ethoxy-2-iminoacetate hydrochloride to form ethyl 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylate.Introduction of Phenyl Group
Phenyl substitution is introduced via phenyl-containing hydrazides or by substitution reactions on the triazole ring.Hydrolysis to Carboxylic Acid
The ester group is hydrolyzed under acidic or basic conditions to yield this compound.
Summary Table of Preparation Methods
Research Findings and Notes
- The cyclopropyl substituent is favored for its conformational restriction and minimal steric volume, which can influence biological activity positively.
- Physical and spectral data of intermediates and final products align with previously reported literature, confirming the reliability of these synthetic routes.
- The yields reported are moderate to high, making these methods suitable for gram-scale synthesis.
- Purification typically involves crystallization or extraction with organic solvents.
- The carboxylic acid functionality is introduced via ester intermediates, allowing for flexible downstream modifications.
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation or skin contact; in case of exposure, rinse with water for 15 minutes and seek medical attention. Store in airtight containers at –20°C under inert gas (e.g., N₂) to prevent degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
